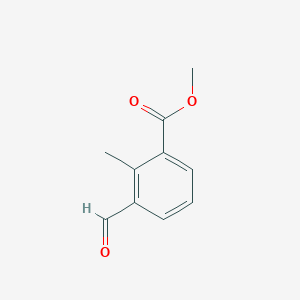

Methyl 3-formyl-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-formyl-2-methylbenzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring substituted with a formyl group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . Another method includes the use of diazomethane, where 3-formyl-2-methylbenzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of this compound typically follows the esterification route due to its efficiency and scalability. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2-methylbenzoate undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid and sulfuric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: 3-carboxy-2-methylbenzoic acid.

Reduction: 3-hydroxymethyl-2-methylbenzoate.

Substitution: Methyl 3-nitro-2-methylbenzoate, methyl 3-chloro-2-methylbenzoate, methyl 3-sulfo-2-methylbenzoate.

Scientific Research Applications

Methyl 3-formyl-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates that can interact with biological molecules . The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Methyl 3-formyl-2-methylbenzoate can be compared with other similar compounds, such as:

Methyl 2-formylbenzoate: Lacks the methyl group at the second position, resulting in different reactivity and biological properties.

Methyl 3-formylbenzoate: Lacks the methyl group at the second position, affecting its chemical behavior and applications.

Methyl 3-nitro-2-methylbenzoate: Contains a nitro group instead of a formyl group, leading to distinct chemical and biological activities.

Biological Activity

Methyl 3-formyl-2-methylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an aromatic compound characterized by a formyl group attached to a methyl-substituted benzoate structure. Its molecular formula is C10H10O3, and it has been investigated for various potential therapeutic applications, including antifungal, antihypertensive, anticancer, and antiviral properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Nucleophilic Addition Reactions : The formyl group can undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing metabolic pathways and cellular functions. For example, it may modulate the activity of oxidoreductases and cytochrome P450 enzymes involved in drug metabolism.

- Cell Signaling Modulation : this compound can affect cell signaling pathways by altering the activity of transcription factors, which in turn influences gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to downregulate oncogenes while upregulating tumor suppressor genes.

Antifungal Activity

The compound has also shown promising antifungal properties. Studies suggest that it can inhibit the growth of various fungal strains by disrupting their cell membrane integrity, leading to cell death. This activity is particularly relevant in the context of resistant fungal infections.

Antihypertensive Effects

This compound has been explored for its potential antihypertensive effects. It may exert these effects through vasodilation mechanisms and modulation of vascular smooth muscle function, contributing to lower blood pressure levels in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The study concluded that this compound could be a potential lead for developing new anticancer agents.

- Antifungal Efficacy : In another research project, this compound was tested against Candida species. The results indicated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Pharmacokinetics : Pharmacokinetic studies revealed that this compound demonstrates good bioavailability when administered orally, with peak plasma concentrations achieved within a few hours post-administration. This property enhances its potential for therapeutic use.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Antifungal | Disrupts cell membrane integrity | |

| Antihypertensive | Vasodilation; modulates smooth muscle function |

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl 3-formyl-2-methylbenzoate |

InChI |

InChI=1S/C10H10O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-6H,1-2H3 |

InChI Key |

AGDBBPRKQJRCCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.